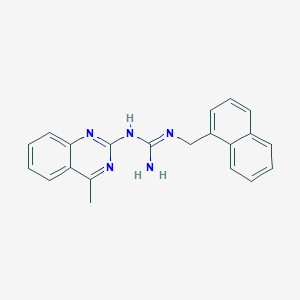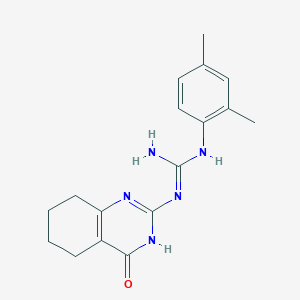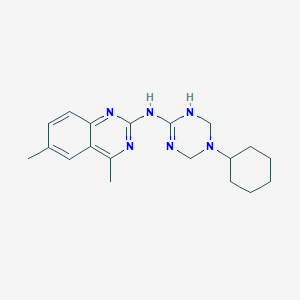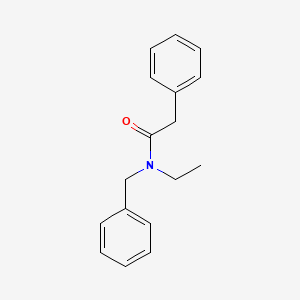![molecular formula C16H19N3O4S B14939720 N-cyclohexyl-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14939720.png)
N-cyclohexyl-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzenesulfonyl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a benzenesulfonyl group, a cyclohexyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzenesulfonyl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through the reaction of benzene with sulfur trioxide and oleum, followed by neutralization with sodium hydroxide to form benzenesulfonic acid. This acid is then converted to benzenesulfonyl chloride using phosphorus pentachloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Coupling Reactions: The benzenesulfonyl group and the oxadiazole ring are coupled through a nucleophilic substitution reaction, where the benzenesulfonyl chloride reacts with the oxadiazole derivative in the presence of a base.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, where cyclohexylamine reacts with the intermediate product to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzenesulfonyl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Benzenesulfonyl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[(Benzenesulfonyl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and have similar chemical reactivity.
Oxadiazole Derivatives: Compounds with the oxadiazole ring exhibit similar structural properties and reactivity.
Uniqueness
3-[(Benzenesulfonyl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of the benzenesulfonyl group, the cyclohexyl group, and the oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H19N3O4S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H19N3O4S/c20-15(17-12-7-3-1-4-8-12)16-18-14(19-23-16)11-24(21,22)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,20) |
InChI Key |
VOXSTMJILMNHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[(3-chloro-4-methylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939637.png)

![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14939645.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B14939651.png)
![6-(chloromethyl)-N-[2-(phenylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14939655.png)
![4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide](/img/structure/B14939668.png)




![2-Amino-8'-fluoro-6',7,7-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carbonitrile](/img/structure/B14939698.png)
![7-(3,5-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B14939704.png)
![1-[N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-phenylurea](/img/structure/B14939708.png)

